Carbonic Anhydrase Isoform Selectivity Profile: Class-Level Inference from Benzothiophene-5-Sulfonamides
While no direct carbonic anhydrase inhibition data are available for CAS 922930-13-0, the structurally related unsubstituted benzo[b]thiophene-5-sulfonamides demonstrate that the benzothiophene scaffold can achieve inhibition constants (K_i) for hCA IX as low as 2.8 nM, compared to 6.3–8.8 nM for hCA II and 63–138 nM for hCA I [1]. This class-level benchmark implies that the target compound, bearing a distinct sulfonyl acetamide motif, may exhibit a different selectivity fingerprint that cannot be assumed from sulfonamide data alone. Users should consider that the sulfonyl acetamide linker may alter zinc-binding geometry and isoform preference relative to the sulfonamide series.
| Evidence Dimension | hCA isoform inhibition potency (K_i) |
|---|---|
| Target Compound Data | Not available; structural analog class shows K_i range for hCA IX: 2.8–15 nM |
| Comparator Or Baseline | Unsubstituted benzothiophene-5-sulfonamide: hCA IX K_i = 2.8–15 nM, hCA II K_i = 6.3–8.8 nM, hCA I K_i = 63–138 nM |
| Quantified Difference | Class-level range; prospective difference dependent on sulfonyl acetamide vs. sulfonamide zinc-binding group |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA isoforms I, II, IX |
Why This Matters
This class-level benchmark sets an expectation for isoform activity that the target compound may surpass or diverge from, justifying its evaluation over standard benzothiophene sulfonamides for CA-targeted projects.
- [1] Innocenti A, Villar R, Martinez-Merino V, Gil MJ, Scozzafava A, Vullo D, Supuran CT. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorg Med Chem Lett. 2005;15(21):4872-6. View Source
